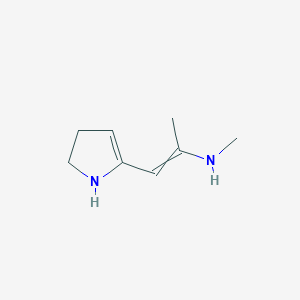![molecular formula C8H10ClNS B12610203 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine CAS No. 873017-02-8](/img/structure/B12610203.png)
3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that features a unique structure combining a thieno ring with an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno derivative with an azepine precursor in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It can be used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism by which 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar thieno ring structure but differ in the attached pyrimidine ring.
Thieno[2,3-d]pyridazines: These compounds also feature a thieno ring but are fused with a pyridazine ring.
Uniqueness: 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is unique due to its specific combination of a thieno ring with an azepine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
873017-02-8 |
|---|---|
Molecular Formula |
C8H10ClNS |
Molecular Weight |
187.69 g/mol |
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C8H10ClNS/c9-7-5-11-8-2-4-10-3-1-6(7)8/h5,10H,1-4H2 |
InChI Key |
GTEPTIDVSQWXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C(=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)


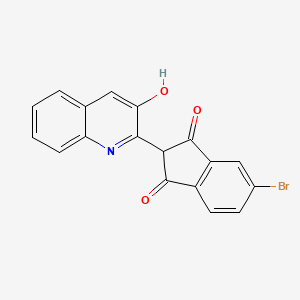
![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)
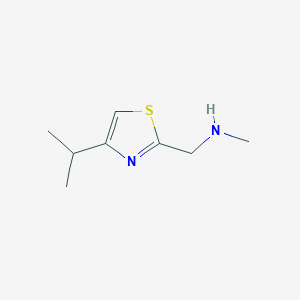
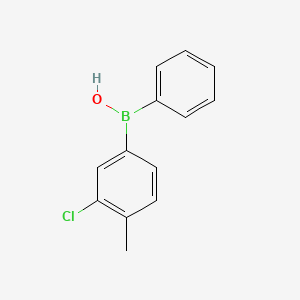
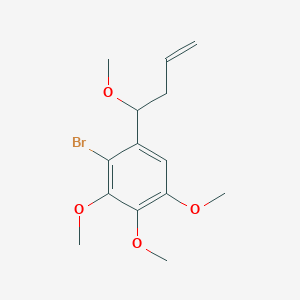
![Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane](/img/structure/B12610170.png)
![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)
